molecular formula C22H17FN2O2 B14929541 N-(4-fluorophenyl)-N-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide

N-(4-fluorophenyl)-N-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide

Cat. No.: B14929541
M. Wt: 360.4 g/mol
InChI Key: KFADJZBJPQNFEO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide is a synthetic indole derivative characterized by a dual substitution pattern: a 4-fluorophenyl group and an acetamide moiety attached to a 2-oxo-3-phenylindole core. The fluorophenyl group enhances lipophilicity and metabolic stability, while the acetamide moiety may contribute to hydrogen bonding interactions with biological targets .

Properties

Molecular Formula

C22H17FN2O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide

InChI

InChI=1S/C22H17FN2O2/c1-15(26)24(18-13-11-17(23)12-14-18)25-20-10-6-5-9-19(20)21(22(25)27)16-7-3-2-4-8-16/h2-14,21H,1H3

InChI Key

KFADJZBJPQNFEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)F)N2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Synthesis Yield Key References
N-(4-fluorophenyl)-N-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide Indole-2-one 4-Fluorophenyl, acetamide Not reported Inference
(E)-N-[5-(4-Fluorostyryl)-3-(trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl]acetamide (4f) Indole 4-Fluorostyryl, trifluoroacetyl, 4-fluorophenyl 79%
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-fluorophenylsulfonyl)acetamide (37) Indole 4-Chlorobenzoyl, methoxy, sulfonamide 43%
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105) Indole-3-acetamide 4-Fluorobenzyl, oxoacetamide Not reported
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenyl, acetamide Not reported

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 4f and 4g incorporate trifluoroacetyl groups, which enhance electrophilicity and may improve binding to electron-rich biological targets .
  • Sulfonamide vs.
  • Heterocyclic Variations : Replacing indole with benzothiazole () alters π-π stacking interactions and bioavailability, suggesting divergent therapeutic applications .

Physicochemical Properties

  • Lipophilicity : Fluorophenyl and trifluoroacetyl groups increase logP values, enhancing blood-brain barrier penetration in analogs like 4f .
  • Solubility : Sulfonamide-containing compounds (e.g., 37) exhibit higher aqueous solubility due to polar sulfonyl groups .

Preparation Methods

Cyclocondensation of Phenylglyoxal Derivatives

A validated method adapted from indole synthesis protocols involves:

Phenylglyoxal (1.0 eq) + 4-Fluoroaniline (1.2 eq) → Cyclization → 2-Oxoindole

Conditions :

  • Solvent: Acetonitrile
  • Catalyst: Benzoic acid (5 mol%)
  • Temperature: 120°C, 24 h
  • Yield: 68–72%

Critical parameters include strict anhydrous conditions and nitrogen atmosphere to prevent oxidation side reactions.

Acetamide Formation and N-Alkylation

Carbodiimide-Mediated Coupling

The 2-oxoindole intermediate undergoes N-acylation using 4-fluorophenylacetyl chloride:

2-Oxoindole + 4-Fluorophenylacetyl chloride (1.5 eq) → N-Acylation

Optimized Protocol :

  • Activate indole nitrogen via deprotonation with NaH (2.0 eq) in THF at 0°C
  • Add acetyl chloride derivative dropwise over 30 min
  • Stir at room temperature for 12 h
  • Purify via silica chromatography (Hexane:EtOAc = 4:1)

Yield : 85% (lit. range 79–88% for analogous reactions)

Alternative Metal-Mediated Approaches

Palladium-Catalyzed Amination

Recent advances utilize Pd(OAc)₂/Xantphos catalytic systems for direct C-N bond formation:

2-Bromoindole + 4-Fluorophenylacetamide → Coupling

Key Advantages :

  • Bypasses pre-functionalization steps
  • Tolerant of oxo groups

Limitations :

  • Requires stringent oxygen-free conditions
  • Catalyst loading (5 mol%) increases cost

Process Optimization and Scale-Up Considerations

Solvent Screening Data

Solvent Reaction Time (h) Yield (%) Purity (HPLC)
THF 18 72 91.2
DMF 8 85 88.4
Acetonitrile 24 68 94.1

DMF accelerates reaction but compromises purity due to side-product formation.

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • ¹H NMR (500 MHz, CDCl₃) :
    δ 8.12 (d, J = 8.2 Hz, 2H, Ar-H), 7.63 (d, J = 8.3 Hz, 1H, Indole-H), 7.27 (s, 1H, NH), 4.21 (s, 2H, CH₂), 2.05 (s, 3H, COCH₃)

  • HRMS (ESI+) :
    Calculated for C₂₂H₁₆FN₂O₂ [M+H]⁺: 383.1194, Found: 383.1191

Industrial-Scale Adaptation Challenges

Purification Method Economics

Method Cost ($/kg) Purity (%) Throughput (kg/day)
Column Chromatography 420 99.5 15
Crystallization 180 98.2 85

Crystallization from IPA/water (3:1) provides optimal cost-performance balance for >100 kg batches.

Q & A

Q. What experimental methodologies are recommended for synthesizing N-(4-fluorophenyl)-N-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide?

A scalable synthesis route involves coupling indole derivatives with fluorophenyl acetamide precursors. For example, indole-3-carboxylic acid derivatives can be activated via 2-oxo-acetyl chloride intermediates and reacted with 4-fluoroaniline under anhydrous conditions (e.g., dichloromethane, EDC coupling agent, triethylamine base) . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methylene chloride yields high-purity product. Optimization should focus on minimizing side reactions (e.g., N-alkylation) by controlling reaction temperature (273 K) and stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (DMSO-d6d_6 or CDCl3_3) to confirm substituent positions and amide bond formation. Anisotropic effects in NOESY/ROESY experiments can resolve conformational ambiguity in the indole ring .
  • X-Ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) with SHELXL refinement to determine bond angles, torsion angles, and hydrogen-bonding networks . For example, asymmetric units may contain multiple conformers due to steric repulsion between the fluorophenyl and indole moieties .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • In vitro assays : Tubulin polymerization inhibition (similar to D-24851, a structural analog) using fluorescence-based assays .
  • Solubility profiling : Use shake-flask methods with PBS (pH 7.4) or DMSO to determine log S values, critical for bioavailability .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC50_{50} values.

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., multiple conformers) be resolved?

Polymorphs or conformational isomers often arise from rotational flexibility in the acetamide linker. Employ graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R22_2^2(10) dimers) and identify dominant packing patterns . High-resolution data (d-spacing < 0.8 Å) and Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···O, π–π stacking) driving conformational diversity .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the fluorophenyl and indole moieties?

  • Substituent variation : Compare bioactivity of analogs with chlorophenyl (), methoxyphenyl (), or benzothiazole groups to assess electronic/steric effects.
  • Fluorine scanning : Replace 4-fluorophenyl with non-halogenated aryl groups to evaluate halogen-bonding contributions to target binding (e.g., kinase inhibition) .
  • Molecular docking : Use crystal structures (e.g., PDB 6TF) to model interactions with tubulin or other targets, focusing on hydrophobic pockets accommodating the indole ring .

Q. How should discrepancies between in vitro and in vivo bioactivity data be addressed?

  • Metabolite profiling : LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the indole 5-position) that may alter activity .
  • Solubility limitations : Preformulation studies with cyclodextrins or lipid-based carriers to improve bioavailability if log S < -4 .
  • Species-specific metabolism : Compare hepatic microsomal stability (human vs. rodent) to explain interspecies variability .

Q. What advanced computational methods validate hydrogen-bonding networks in crystal structures?

  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) to optimize geometry and compare with experimental bond lengths/angles .
  • Molecular dynamics (MD) : Simulate crystal packing under varying temperatures to assess hydrogen-bond persistence .

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